molecular formula C22H18BrNO3S B11361236 5-bromo-N-(4-methoxyphenyl)-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide

5-bromo-N-(4-methoxyphenyl)-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11361236
M. Wt: 456.4 g/mol
InChI Key: WWCOMKIZUHKMMX-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methoxyphenyl)-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, a thienylmethyl group, and a benzofuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxyphenyl)-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Methoxylation: Addition of the methoxy group to the phenyl ring.

    Thienylmethylation: Attachment of the thienylmethyl group to the nitrogen atom.

    Carboxamidation: Formation of the carboxamide group.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methoxyphenyl)-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Halogenation, nitration, and sulfonation reactions often employ reagents like halogens, nitric acid, and sulfuric acid.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-N-(4-methoxyphenyl)-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxyphenyl)-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Intercalation: Intercalation into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(4-methoxyphenyl)-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core structure, combined with the bromine, methoxyphenyl, and thienylmethyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H18BrNO3S

Molecular Weight

456.4 g/mol

IUPAC Name

5-bromo-N-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H18BrNO3S/c1-14-19-12-15(23)5-10-20(19)27-21(14)22(25)24(13-18-4-3-11-28-18)16-6-8-17(26-2)9-7-16/h3-12H,13H2,1-2H3

InChI Key

WWCOMKIZUHKMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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